1-(4-Bromopiperidin-1-yl)ethanone

Description

The exact mass of the compound 1-(4-Bromo-piperidin-1-yl)-ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Bromopiperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromopiperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

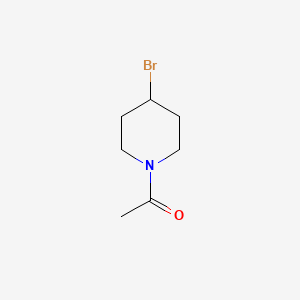

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromopiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c1-6(10)9-4-2-7(8)3-5-9/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQWPBRRNBHHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082915-85-2 | |

| Record name | 1-(4-bromopiperidin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-(4-Bromopiperidin-1-yl)ethanone (CAS 1082915-85-2)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(4-Bromopiperidin-1-yl)ethanone, a key intermediate in pharmaceutical and chemical synthesis. It covers its physicochemical properties, safety and handling protocols, and its role as a versatile building block in the development of more complex molecules.

Core Properties and Specifications

1-(4-Bromopiperidin-1-yl)ethanone is a heterocyclic compound frequently utilized in medicinal chemistry and organic synthesis. Its structural features, particularly the acetylated piperidine ring with a bromine substituent, make it a valuable precursor for introducing the 4-bromopiperidine moiety into larger molecular scaffolds.

Physicochemical Data

The fundamental properties of 1-(4-Bromopiperidin-1-yl)ethanone are summarized in the table below. These values are compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 1082915-85-2 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₂BrNO | [1][2][6] |

| Molecular Weight | 206.08 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity | Typically available as 95% or higher | [1] |

| SMILES Code | CC(N1CCC(Br)CC1)=O | [2] |

| InChI Key | IJQWPBRRNBHHRW-UHFFFAOYSA-N | [1] |

| InChI | InChI=1S/C7H12BrNO/c1-6(10)9-4-2-7(8)3-5-9/h7H,2-5H2,1H3 | [1] |

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound.

| Parameter | Recommendation | Reference |

| Storage Temperature | 2-8°C | [2][7] |

| Storage Conditions | Keep container tightly closed in a dry, well-ventilated place. Store under an inert gas atmosphere to protect from moisture. | [2][8] |

Synthesis and Role in Drug Discovery

1-(4-Bromopiperidin-1-yl)ethanone is not typically an active pharmaceutical ingredient (API) itself but serves as a critical structural motif and intermediate in the synthesis of novel therapeutic agents. The piperidine ring is a common feature in many approved drugs, and the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions.

Its application as a building block is fundamental in constructing lead compounds for drug discovery programs. For instance, piperidine derivatives are explored for a wide range of biological targets, including as receptor agonists and antagonists.[9]

Experimental Protocols

General Synthetic Workflow

The diagram below outlines a conceptual workflow for the synthesis and purification of a target compound like 1-(4-Bromopiperidin-1-yl)ethanone.

Note: This represents a generalized protocol. The actual choice of reagents, solvents, temperatures, and reaction times must be optimized for specific laboratory conditions. All experimental work should be preceded by a thorough literature search and risk assessment.

Safety and Handling

Safety is paramount when handling any chemical intermediate. The available data for 1-(4-Bromopiperidin-1-yl)ethanone indicates that it should be handled with care.

Hazard Identification and Precautionary Statements

The following table summarizes the GHS hazard classifications found in safety data sheets.

| Hazard Class | GHS Code | Precautionary Statement | Reference |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. | |

| Acute aquatic hazard (Category 1) | H400 | Very toxic to aquatic life. | |

| Chronic aquatic hazard (Category 1) | H410 | Very toxic to aquatic life with long lasting effects. | |

| Personal Protective Equipment (PPE) | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8] |

| Handling | P264, P270, P273 | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment. | |

| Emergency Response (If Swallowed) | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [8] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Note: Some safety data sheets for related brominated compounds suggest higher toxicity (e.g., "Toxic if swallowed, in contact with skin or if inhaled").[8] Given the lack of extensive toxicological data for this specific compound, it is prudent to handle it with the appropriate engineering controls (e.g., fume hood) and comprehensive personal protective equipment.[8]

Conclusion

1-(4-Bromopiperidin-1-yl)ethanone (CAS 1082915-85-2) is a valuable chemical intermediate with established applications in the synthesis of complex organic molecules for pharmaceutical and research purposes. While comprehensive experimental and toxicological data are not widely published, its known properties and structural features confirm its utility as a versatile building block. Researchers and drug development professionals should handle this compound with appropriate safety precautions, recognizing its potential hazards and its utility in advancing medicinal chemistry projects.

References

- 1. 1-(4-Bromo-piperidin-1-yl)-ethanone | CymitQuimica [cymitquimica.com]

- 2. 1082915-85-2|1-(4-Bromopiperidin-1-yl)ethanone|BLD Pharm [bldpharm.com]

- 3. 1-(4-bromopiperidin-1-yl)ethan-1-one | CAS#:1082915-85-2 | Chemsrc [chemsrc.com]

- 4. Your Inquiry on 1-(4-Bromo-piperidin-1-yl)-ethanone | Chemical-Suppliers [chemical-suppliers.eu]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. 1-(4-Bromopiperidin-1-yl)ethan-1-one | C7H12BrNO | CID 22894003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(4-Bromopyridin-2-yl)ethanone | [frontierspecialtychemicals.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 1-(4-Bromopiperidin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Bromopiperidin-1-yl)ethanone, a valuable building block in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing key data on its characteristics, synthesis, and potential applications.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 1-(4-Bromopiperidin-1-yl)ethanone

| Property | Value | Source |

| Molecular Formula | C₇H₁₂BrNO | [1] |

| Molecular Weight | 206.08 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point (Predicted) | 295.4 ± 33.0 °C | |

| Density (Predicted) | 1.439 ± 0.06 g/cm³ | |

| CAS Number | 1082915-85-2 | [1] |

Synthesis and Purification

A standard method for the synthesis of 1-(4-Bromopiperidin-1-yl)ethanone involves the acylation of 4-bromopiperidine. This reaction is typically carried out by treating 4-bromopiperidine with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base to neutralize the hydrogen halide byproduct.

Experimental Protocol: Synthesis of 1-(4-Bromopiperidin-1-yl)ethanone

Materials:

-

4-bromopiperidine hydrochloride

-

Acetyl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of 4-bromopiperidine hydrochloride (1.0 eq) in anhydrous dichloromethane, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.

-

Slowly add acetyl chloride (1.1 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Protocol

The crude 1-(4-Bromopiperidin-1-yl)ethanone can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

Spectral Data

While specific experimental NMR spectra for 1-(4-Bromopiperidin-1-yl)ethanone are not widely published, the expected spectral characteristics can be inferred from related N-acetylpiperidine derivatives.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group (a singlet around δ 2.1 ppm), and multiplets for the piperidine ring protons. The proton at the 4-position (CH-Br) would likely appear as a multiplet at a downfield-shifted position compared to unsubstituted piperidine.

-

¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the acetyl group around δ 169 ppm. The carbons of the piperidine ring would appear in the aliphatic region, with the carbon bearing the bromine atom (C-4) shifted downfield.

Reactivity and Stability

The chemical reactivity of 1-(4-Bromopiperidin-1-yl)ethanone is primarily dictated by two functional groups: the tertiary amide and the secondary alkyl bromide.

-

N-Acetyl Group: The amide functionality is generally stable but can be hydrolyzed under strong acidic or basic conditions.

-

C-Br Bond: The bromine atom at the 4-position is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, making it a versatile intermediate for the synthesis of substituted piperidine derivatives.

Storage: It is recommended to store 1-(4-Bromopiperidin-1-yl)ethanone in a cool, dry place, under an inert atmosphere to prevent degradation.

Biological Activity and Applications

The piperidine scaffold is a highly privileged motif in medicinal chemistry, found in a wide array of clinically approved drugs targeting various diseases, including cancer and central nervous system disorders.[2] The presence of the piperidine ring can enhance metabolic stability, improve pharmacokinetic properties, and reduce toxicity.[2]

Substituted piperidines have been extensively studied for a range of biological activities, including antioxidant and anti-Alzheimer properties.[3] The 4-bromo substituent on the piperidine ring of 1-(4-Bromopiperidin-1-yl)ethanone serves as a convenient handle for the synthesis of diverse libraries of 4-substituted piperidine analogs. These analogs can be screened for various biological activities, making this compound a valuable starting material in drug discovery programs. The reactivity of the C-Br bond allows for the introduction of various pharmacophores to explore structure-activity relationships (SAR).[4]

Conclusion

1-(4-Bromopiperidin-1-yl)ethanone is a key synthetic intermediate with significant potential in the development of novel therapeutics. Its well-defined structure and the reactivity of the bromine substituent provide a versatile platform for the generation of diverse chemical entities. This guide summarizes the essential physical and chemical properties, along with a representative synthetic protocol, to aid researchers and drug development professionals in the effective utilization of this compound in their scientific endeavors. Further experimental validation of the predicted properties and detailed biological evaluation of its derivatives are warranted to fully explore its potential.

References

- 1. 1-(4-Bromo-piperidin-1-yl)-ethanone | CymitQuimica [cymitquimica.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajchem-a.com [ajchem-a.com]

- 4. benchchem.com [benchchem.com]

Structural Analysis and Confirmation of 1-(4-Bromopiperidin-1-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural confirmation of 1-(4-Bromopiperidin-1-yl)ethanone, a key intermediate in pharmaceutical synthesis. This document outlines the expected analytical data and provides detailed experimental protocols for its synthesis and characterization, serving as a comprehensive resource for researchers in drug discovery and development.

Structural and Physicochemical Properties

1-(4-Bromopiperidin-1-yl)ethanone is a heterocyclic compound featuring a piperidine ring N-acylated with an acetyl group and substituted with a bromine atom at the 4-position.

| Property | Value |

| IUPAC Name | 1-(4-Bromopiperidin-1-yl)ethanone |

| Synonyms | 1-Acetyl-4-bromopiperidine |

| Molecular Formula | C₇H₁₂BrNO |

| Molecular Weight | 206.08 g/mol |

| CAS Number | 1082915-85-2 |

| Appearance | White to off-white solid |

Spectroscopic Data for Structural Elucidation

The structural confirmation of 1-(4-Bromopiperidin-1-yl)ethanone is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize the expected quantitative data from these analyses.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR (400 MHz, CDCl₃) Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 - 4.00 | m | 1H | H-4 (CH-Br) |

| ~3.80 - 3.60 | m | 2H | H-2eq, H-6eq |

| ~3.20 - 3.00 | m | 2H | H-2ax, H-6ax |

| ~2.10 | s | 3H | CH₃ (Acetyl) |

| ~2.20 - 2.00 | m | 2H | H-3eq, H-5eq |

| ~1.90 - 1.70 | m | 2H | H-3ax, H-5ax |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR (100 MHz, CDCl₃) Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168.5 | C=O (Amide) |

| ~50.0 | C-4 (CH-Br) |

| ~45.0 | C-2, C-6 |

| ~35.0 | C-3, C-5 |

| ~21.5 | CH₃ (Acetyl) |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry (EI) Data

| m/z | Relative Intensity (%) | Assignment |

| 205/207 | Moderate | [M]⁺ (isotopic pattern for Br) |

| 162/164 | Moderate | [M - CH₃CO]⁺ |

| 126 | High | [M - Br]⁺ |

| 82 | High | [Piperidine ring fragment]⁺ |

| 43 | Very High | [CH₃CO]⁺ |

Infrared Spectroscopy

Table 5: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1645 | Strong | C=O stretch (amide) |

| ~1430 | Medium | CH₂ bend |

| ~1230 | Strong | C-N stretch |

| ~650 | Medium | C-Br stretch |

Experimental Protocols

Synthesis of 1-(4-Bromopiperidin-1-yl)ethanone

This protocol describes the N-acetylation of 4-bromopiperidine hydrochloride.

Materials:

-

4-Bromopiperidine hydrochloride

-

Acetyl chloride or Acetic anhydride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-bromopiperidine hydrochloride (1.0 eq) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (2.2 eq) dropwise to the stirred suspension to neutralize the hydrochloride salt and provide a basic medium for the reaction.

-

After stirring for 15 minutes, add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 1-(4-Bromopiperidin-1-yl)ethanone.

Analytical Methods for Structural Confirmation

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2.2. Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

-

Ionization: Utilize Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Acquire the mass spectrum, ensuring to observe the molecular ion peak and characteristic fragmentation patterns.

3.2.3. Infrared Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of 1-(4-Bromopiperidin-1-yl)ethanone.

Caption: Synthesis and structural analysis workflow.

An In-depth Technical Guide on the Spectroscopic Data of 1-(4-Bromopiperidin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-(4-Bromopiperidin-1-yl)ethanone. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(4-Bromopiperidin-1-yl)ethanone. These predictions are derived from spectral data of analogous N-acetylated piperidines and bromoalkanes.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.40 | m | 1H | H-4 |

| ~3.80 | m | 2H | H-2 (eq), H-6 (eq) |

| ~3.20 | m | 2H | H-2 (ax), H-6 (ax) |

| ~2.10 | s | 3H | -C(O)CH₃ |

| ~2.05 | m | 2H | H-3 (eq), H-5 (eq) |

| ~1.90 | m | 2H | H-3 (ax), H-5 (ax) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~169.0 | C=O |

| ~50.0 | C-4 |

| ~45.0 | C-2, C-6 |

| ~35.0 | C-3, C-5 |

| ~21.5 | -C(O)CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1645 | Strong | C=O stretch (amide) |

| ~1440 | Medium | C-H bend (methylene) |

| ~1230 | Medium | C-N stretch |

| ~650 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry (EI) Data

| m/z | Relative Intensity | Assignment |

| 205/207 (approx 1:1) | High | [M]⁺ (Molecular ion) |

| 162/164 (approx 1:1) | Medium | [M - CH₃CO]⁺ |

| 126 | Medium | [M - Br]⁺ |

| 82 | High | [C₅H₈N]⁺ (Piperidine fragment) |

| 43 | Very High | [CH₃CO]⁺ (Acetyl fragment) |

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for solid organic molecules like 1-(4-Bromopiperidin-1-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1] The solvent should contain an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[1] Transfer the solution to a 5 mm NMR tube.[1]

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity.

-

Data Acquisition :

-

¹H NMR : A standard one-pulse experiment is typically used. Data is acquired for a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR : A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance signal intensity. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing : The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

ATR-FTIR :

-

Sample Preparation : A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition : Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

-

-

KBr Pellet :

-

Sample Preparation : A few milligrams of the solid sample are ground with anhydrous potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet.

-

Data Acquisition : The KBr pellet is placed in a sample holder in the IR beam path, and the spectrum is recorded. A background spectrum is typically run on the empty spectrometer.

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.

-

Sample Introduction : The sample is introduced into the ion source, where it is vaporized.[2][3]

-

Ionization : The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺).[2][3] This high energy often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[2]

-

Mass Analysis : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthetic organic compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

Navigating the Physicochemical Landscape of 1-(4-Bromopiperidin-1-yl)ethanone: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – This technical guide offers a comprehensive overview of the essential physicochemical properties of 1-(4-Bromopiperidin-1-yl)ethanone, a key building block in contemporary drug discovery and development. Tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document provides a framework for understanding and evaluating the solubility and stability of this compound, crucial parameters that influence its handling, formulation, and biological activity.

While specific experimental data for 1-(4-Bromopiperidin-1-yl)ethanone is not extensively available in public literature, this guide furnishes detailed, standardized protocols for determining its solubility and stability profiles. The methodologies presented are grounded in established scientific principles and regulatory guidelines, enabling researchers to generate reliable and reproducible data.

Physicochemical Properties of 1-(4-Bromopiperidin-1-yl)ethanone

1-(4-Bromopiperidin-1-yl)ethanone is a solid compound with the chemical formula C₇H₁₂BrNO and a molecular weight of approximately 206.08 g/mol .[1] Its structure, featuring a piperidine ring, an acetyl group, and a bromine atom, suggests a moderate polarity, which will influence its solubility in various solvents.

Table 1: Physicochemical Properties of 1-(4-Bromopiperidin-1-yl)ethanone

| Property | Value | Source |

| Molecular Formula | C₇H₁₂BrNO | [1] |

| Molecular Weight | 206.08 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| CAS Number | 1082915-85-2 | [2] |

| Storage Conditions | 2-8 °C, Inert atmosphere, Keep in dark place |

Solubility Profile: A Critical Parameter

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Understanding the solubility of 1-(4-Bromopiperidin-1-yl)ethanone in both aqueous and organic solvents is therefore of paramount importance. This section outlines the standard experimental protocols for determining kinetic and thermodynamic solubility.

Experimental Protocols for Solubility Determination

2.1.1. Kinetic Solubility Assay

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(4-Bromopiperidin-1-yl)ethanone in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Aqueous Dilution: Add the DMSO solutions to a 96-well plate, followed by the addition of a phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4) to achieve a final DMSO concentration of 1-2%.

-

Incubation: Shake the plate at room temperature for a predetermined period (e.g., 2 hours).

-

Precipitation Detection: Measure the turbidity of the solutions using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

2.1.2. Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium solubility of a compound and is considered the gold standard.

Protocol:

-

Sample Preparation: Add an excess amount of solid 1-(4-Bromopiperidin-1-yl)ethanone to a series of vials containing different solvents of interest (e.g., water, ethanol, PBS at various pH values).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation: Solubility

The results of the solubility studies should be presented in a clear and concise tabular format.

Table 2: Illustrative Solubility Data for 1-(4-Bromopiperidin-1-yl)ethanone

| Solvent | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Water | Thermodynamic | 25 | Hypothetical Data | Hypothetical Data |

| PBS (pH 7.4) | Thermodynamic | 25 | Hypothetical Data | Hypothetical Data |

| PBS (pH 7.4) | Kinetic | 25 | Hypothetical Data | Hypothetical Data |

| Ethanol | Thermodynamic | 25 | Hypothetical Data | Hypothetical Data |

| Dichloromethane | Thermodynamic | 25 | Hypothetical Data | Hypothetical Data |

Stability Assessment: Ensuring Compound Integrity

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3] This section details the protocols for long-term stability studies and forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Experimental Protocols for Stability Evaluation

3.1.1. Long-Term Stability Study (ICH Q1A)

This study evaluates the stability of the compound under recommended storage conditions.

Protocol:

-

Sample Storage: Store aliquots of 1-(4-Bromopiperidin-1-yl)ethanone in controlled environment chambers under long-term storage conditions (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH).[4]

-

Time Points: Pull samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Analysis: Analyze the samples at each time point for appearance, purity (using a stability-indicating HPLC method), and the presence of any degradation products.

3.1.2. Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[6][7]

Protocol:

-

Stress Conditions: Expose solutions of 1-(4-Bromopiperidin-1-yl)ethanone to a variety of stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C) for a specified period.

-

Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (MS) can be used to identify the structure of the degradants.

Data Presentation: Stability

The results from stability studies should be tabulated to show the change in purity and the formation of degradation products over time and under different stress conditions.

Table 3: Illustrative Long-Term Stability Data for 1-(4-Bromopiperidin-1-yl)ethanone (25°C/60%RH)

| Time (Months) | Appearance | Purity (%) | Total Impurities (%) |

| 0 | White Solid | Hypothetical Data | Hypothetical Data |

| 3 | No Change | Hypothetical Data | Hypothetical Data |

| 6 | No Change | Hypothetical Data | Hypothetical Data |

| 12 | No Change | Hypothetical Data | Hypothetical Data |

Table 4: Illustrative Forced Degradation Data for 1-(4-Bromopiperidin-1-yl)ethanone

| Stress Condition | Assay of Parent (%) | % Degradation | Major Degradant (RT/m/z) |

| 0.1 M HCl, 60°C, 24h | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| 0.1 M NaOH, 60°C, 24h | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| 3% H₂O₂, RT, 24h | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| Thermal (80°C, 48h) | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| Photolytic | Hypothetical Data | Hypothetical Data | Hypothetical Data |

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Caption: Workflow for Long-Term and Forced Degradation Stability Studies.

Potential Biological Context

While the specific biological targets of 1-(4-Bromopiperidin-1-yl)ethanone are not well-defined in public literature, the piperidine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of piperidine have shown a wide range of pharmacological activities, including anticancer and antimicrobial effects. The acetylation of compounds can also modulate their biological activity. Therefore, understanding the fundamental properties of solubility and stability is a critical first step in the exploration of the potential therapeutic applications of 1-(4-Bromopiperidin-1-yl)ethanone and its analogs.

Conclusion

This technical guide provides a foundational framework for the characterization of 1-(4-Bromopiperidin-1-yl)ethanone. By employing the detailed experimental protocols for solubility and stability outlined herein, researchers can generate the critical data necessary to advance their research and development efforts. The provided templates for data presentation and workflow visualizations offer a clear and structured approach to documenting and communicating these essential physicochemical properties. As a key building block in medicinal chemistry, a thorough understanding of the solubility and stability of 1-(4-Bromopiperidin-1-yl)ethanone is indispensable for unlocking its full potential in the development of novel therapeutics.

References

- 1. 1-(4-Bromo-piperidin-1-yl)-ethanone | CymitQuimica [cymitquimica.com]

- 2. 1082915-85-2|1-(4-Bromopiperidin-1-yl)ethanone|BLD Pharm [bldpharm.com]

- 3. database.ich.org [database.ich.org]

- 4. mastercontrol.com [mastercontrol.com]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Guide to the Safe Handling, Storage, and Use of 1-(4-Bromopiperidin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the critical safety, handling, and storage protocols for 1-(4-Bromopiperidin-1-yl)ethanone, a key building block in modern pharmaceutical research and development. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide incorporates data from closely related chemical structures to provide a robust framework for risk assessment and management. Researchers must exercise caution and apply these guidelines in the context of their specific experimental conditions.

Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of 1-(4-Bromopiperidin-1-yl)ethanone is paramount for its safe handling. The following table summarizes key identifiers and reported properties.

| Property | Value | Source |

| CAS Number | 1082915-85-2 | Multiple |

| Molecular Formula | C₇H₁₂BrNO | CymitQuimica[1] |

| Molecular Weight | 206.08 g/mol | BLDpharm[2] |

| Appearance | Solid | CymitQuimica[1] |

| Boiling Point | 295.4±33.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.439±0.06 g/cm³ (Predicted) | ChemicalBook[3] |

Hazard Identification and Classification

| Hazard Class | GHS Code | Hazard Statement | Source (Analogous Compound) |

| Acute Oral Toxicity | H302 | Harmful if swallowed. | Sigma-Aldrich[4][5] |

| Skin Irritation | H315 | Causes skin irritation. | Sigma-Aldrich[5] |

| Eye Irritation | H319 | Causes serious eye irritation. | Sigma-Aldrich[5] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | Sigma-Aldrich[5] |

| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | Sigma-Aldrich[4] |

| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | Sigma-Aldrich[4] |

Pictograms:

Safe Handling and Personal Protective Equipment (PPE)

A stringent adherence to safe handling practices is crucial to minimize exposure and ensure laboratory safety. The following workflow and PPE recommendations are mandatory when working with 1-(4-Bromopiperidin-1-yl)ethanone.

Personal Protective Equipment (PPE) Specifications:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors. |

| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin absorption. |

| Skin and Body Protection | Flame-retardant lab coat, closed-toe shoes. | Protects against splashes and potential fire hazards. |

| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Required when engineering controls are insufficient or during emergencies. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following table provides guidance for initial response.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the individual is conscious, provide two glasses of water to drink. Seek immediate medical attention. |

Fire Fighting Measures and Accidental Release

Fire Fighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

-

Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide gas.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

Storage and Disposal

Proper storage and disposal are essential to maintain the chemical's integrity and prevent environmental contamination.

Storage:

| Parameter | Guideline |

| Temperature | 2-8°C.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen). |

| Container | Keep in a tightly sealed, light-resistant container. |

| Location | Store in a cool, dry, and well-ventilated area away from incompatible materials. |

Disposal:

Dispose of 1-(4-Bromopiperidin-1-yl)ethanone and its containers in accordance with all applicable local, state, and federal regulations. This material should be treated as hazardous waste.

Logical Framework for Chemical Safety Management

The following diagram illustrates the interconnected processes for managing the risks associated with 1-(4-Bromopiperidin-1-yl)ethanone.

Disclaimer: The information provided in this guide is intended for use by qualified professionals and is based on the best available data for analogous compounds. It is not a substitute for a comprehensive risk assessment and the user's professional judgment. Always consult the most current safety information and adhere to all applicable regulations.

References

- 1. 1-(4-Bromo-piperidin-1-yl)-ethanone | CymitQuimica [cymitquimica.com]

- 2. 1082915-85-2|1-(4-Bromopiperidin-1-yl)ethanone|BLD Pharm [bldpharm.com]

- 3. 1-(4-BroMo-piperidin-1-yl)-ethanone CAS#: 1082915-85-2 [m.chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Toxicological Profile of 1-(4-Bromopiperidin-1-yl)ethanone

Disclaimer: This document summarizes the currently available public information regarding the toxicology of 1-(4-Bromopiperidin-1-yl)ethanone (CAS No. 1082915-85-2). It is intended for use by researchers, scientists, and drug development professionals. Notably, comprehensive toxicological studies, including quantitative data (e.g., LD50, NOAEL), for this specific compound are not available in the public domain. The information presented is primarily derived from Safety Data Sheets (SDS) provided by chemical suppliers, which are based on internal data or computational models. The experimental protocols described herein are representative examples of standardized methods used for hazard assessment and are not derived from studies conducted on this specific compound.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1082915-85-2 | [1][2] |

| Molecular Formula | C₇H₁₂BrNO | [3] |

| Molecular Weight | 206.08 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [2][3] |

| Storage | Sealed in dry conditions, 2-8°C | [1] |

Toxicological Data Summary

Publicly accessible, peer-reviewed toxicological studies detailing specific dose-response data for 1-(4-Bromopiperidin-1-yl)ethanone are not available. The primary source of toxicological information is Safety Data Sheets, which provide hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 2.1: GHS Hazard Classification

| Hazard Class | Hazard Statement | GHS Category | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Category 4 | |

| Acute Aquatic Toxicity | H400: Very toxic to aquatic life | Category 1 | |

| Chronic Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects | Category 1 |

Note: These classifications indicate potential hazards that would need to be confirmed through detailed experimental studies.

Representative Experimental Protocols

The following protocols are detailed methodologies for key experiments that would be required to formally assess the hazards identified in the GHS classification. These are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS. This method uses a stepwise procedure with a small number of animals.

Principle: A stepwise procedure is used where a small group of animals (typically three female rats) is dosed at a defined level. The outcome (mortality or survival) determines the next step: dosing at a lower or higher fixed dose level, or cessation of testing.

Methodology:

-

Test Animals: Healthy, young adult rats of a standard laboratory strain are used. Females are typically preferred as they are often slightly more sensitive. Animals are acclimated to laboratory conditions for at least 5 days before the study.

-

Housing and Feeding: Animals are housed individually. Standard laboratory diet and drinking water are provided ad libitum. Animals are fasted (food, but not water, withheld) for 3-4 hours before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The vehicle is typically water or another inert vehicle. Based on the "Harmful if swallowed" classification, starting doses of 300 mg/kg or 2000 mg/kg would be considered.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior), and body weight changes for at least 14 days.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Data Analysis: The outcome of the test is the classification of the substance into a GHS category based on the observed mortality at specific dose levels. For example, if mortality is observed at 300 mg/kg but not at a lower dose, the substance would be classified as Category 4.[4]

Protocol: Acute Toxicity Test for Fish (OECD 203)

Objective: To determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period (typically 96 hours).

Principle: Groups of fish of a recommended species (e.g., Zebrafish or Rainbow trout) are exposed to the test substance at a range of concentrations in water for a 96-hour period. Mortalities are recorded, and the LC50 is calculated.

Methodology:

-

Test Organisms: Fish are selected from a single stock, free of disease, and acclimated to the test water quality and temperature for at least 12 days.

-

Test Conditions:

-

Water: Dechlorinated tap water or reconstituted water with known chemical characteristics.

-

Temperature: Maintained constant within a range appropriate for the species (e.g., 21-25°C for Zebrafish).

-

Light: 12-16 hour photoperiod.

-

Aeration: Maintained to keep dissolved oxygen above 60% saturation.

-

-

Procedure:

-

Range-finding Test: A preliminary test is conducted to determine the range of concentrations for the definitive test.

-

Definitive Test: At least five concentrations of the test substance, plus a control group, are used. At least seven fish are used per concentration.

-

Exposure: Fish are not fed during the 96-hour exposure period. The test solution is typically renewed every 24 hours (semi-static method) to maintain exposure concentrations.

-

-

Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any abnormal behavioral or physical responses are also noted.

-

Data Analysis: The cumulative mortality data at 96 hours is plotted against concentration, and the LC50 value is determined using appropriate statistical methods (e.g., probit analysis).

Logical and Experimental Workflows

Due to the absence of data on specific biological interactions or signaling pathways for 1-(4-Bromopiperidin-1-yl)ethanone, a generalized workflow for the toxicological assessment of a novel chemical compound is presented below.

References

- 1. 1082915-85-2|1-(4-Bromopiperidin-1-yl)ethanone|BLD Pharm [bldpharm.com]

- 2. 1082915-85-2 1-(4-bromopiperidin-1-yl)ethanone AKSci 5087AQ [aksci.com]

- 3. 1-(4-Bromo-piperidin-1-yl)-ethanone | CymitQuimica [cymitquimica.com]

- 4. Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(4-Bromopiperidin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the synthetic pathways for 1-(4-Bromopiperidin-1-yl)ethanone, a key intermediate in pharmaceutical research and development. This document outlines a primary, robust synthetic route, complete with a detailed experimental protocol, quantitative data, and a visual representation of the synthesis workflow. The information presented herein is intended to support researchers in the efficient and safe synthesis of this compound.

Introduction

1-(4-Bromopiperidin-1-yl)ethanone is a functionalized piperidine derivative. The piperidine scaffold is a crucial component in a wide array of pharmaceuticals due to its ability to confer desirable pharmacokinetic properties. The presence of a bromine atom at the 4-position and an acetyl group on the nitrogen atom provides two distinct points for further chemical modification, making it a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

Primary Synthesis Pathway: N-Acetylation of 4-Bromopiperidine

The most direct and widely applicable method for the synthesis of 1-(4-Bromopiperidin-1-yl)ethanone is the N-acetylation of 4-bromopiperidine. This reaction can be effectively carried out using common acetylating agents such as acetyl chloride or acetic anhydride. The reaction typically proceeds in the presence of a base to neutralize the acidic byproduct.

This guide will focus on the use of acetyl chloride with a tertiary amine base, a common and efficient method for the acylation of secondary amines.

Reaction Scheme

The overall chemical transformation is depicted below:

Potential Biological Activities of 1-(4-Bromopiperidin-1-yl)ethanone: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. This technical guide explores the prospective biological activities of 1-(4-Bromopiperidin-1-yl)ethanone, a synthetic building block with significant potential for the development of novel therapeutic agents. While direct biological data on this specific compound is limited, this document extrapolates from the extensive research on structurally related piperidine and bromopiperidine derivatives to outline its potential applications in oncology, infectious diseases, and neurology. This guide provides a comprehensive overview of potential therapeutic targets, detailed experimental protocols for screening, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and development.

Introduction: The Promise of the 1-(4-Bromopiperidin-1-yl)ethanone Scaffold

1-(4-Bromopiperidin-1-yl)ethanone is a heterocyclic compound featuring a piperidine ring N-acylated with an acetyl group and substituted with a bromine atom at the 4-position. The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The presence of a bromine atom offers a versatile handle for a variety of chemical modifications, including cross-coupling reactions and nucleophilic substitutions, allowing for the generation of diverse chemical libraries. The N-acetyl group can also be modified, further expanding the accessible chemical space. Given the broad spectrum of biological activities associated with piperidine derivatives, 1-(4-Bromopiperidin-1-yl)ethanone represents a promising starting point for the discovery of novel drugs targeting a range of therapeutic areas.[3][4][5]

Potential Therapeutic Applications

Based on the pharmacological profiles of analogous compounds, derivatives of 1-(4-Bromopiperidin-1-yl)ethanone are hypothesized to exhibit significant activity in the following areas:

Anticancer Activity

Piperidine derivatives have demonstrated considerable potential as anticancer agents by interfering with critical cellular processes that regulate cell proliferation, survival, and apoptosis.[3][6] The anticancer effects are often attributed to their ability to interact with DNA, inhibit key enzymes like farnesyltransferase, or modulate signaling pathways crucial for tumor growth.[6][7]

Table 1: Comparative Anticancer Activity of Representative Piperidine Derivatives

| Derivative Class | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| Dibenzo[b,f]thiepin-piperidine | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [6] |

| Dibenzo[b,f]thiepin-piperidine | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [6] |

| Substituted Piperidine | PC3 | Prostate | 0.81 | [6] |

| Substituted Piperidine | MGC803 | Gastric | 1.09 | [6] |

| Highly Functionalized Piperidine | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [6][8] |

| Highly Functionalized Piperidine | HT29 | Colon | 4.1 (GI50, µg/mL) | [6][8] |

Antimicrobial Activity

The piperidine scaffold is also a common feature in compounds with antimicrobial properties.[9][10] Derivatives have been shown to be effective against a range of bacterial and fungal pathogens.[9] The mechanism of action can vary, from disrupting cell wall synthesis to inhibiting essential enzymes.

Table 2: Antimicrobial Activity of Representative Piperidine Derivatives

| Derivative Class | Microorganism | Type | Activity Metric (e.g., MIC) | Reference |

| Piperidin-4-one Thiosemicarbazones | Staphylococcus aureus | Gram-positive Bacteria | Good activity vs. Ampicillin | [9] |

| Piperidin-4-one Thiosemicarbazones | Escherichia coli | Gram-negative Bacteria | Good activity vs. Ampicillin | [9] |

| Piperidin-4-one Thiosemicarbazones | Candida albicans | Fungus | Good activity vs. Terbinafine | [9] |

| 2-Hydroxypyrrolidine/piperidine | Escherichia coli | Gram-negative Bacteria | High Sensitivity | |

| 2-Hydroxypyrrolidine/piperidine | Klebsiella pneumoniae | Gram-negative Bacteria | High Sensitivity |

Neurological Activity

Derivatives of piperidine have been extensively investigated for their effects on the central nervous system (CNS).[11][12] They have been shown to modulate various neurotransmitter systems and have potential applications in the treatment of neurodegenerative diseases and psychiatric disorders.[11][13] For instance, certain piperidine derivatives act as inhibitors of phosphodiesterase-8 (PDE8), an enzyme implicated in neurodegenerative processes.[11]

Experimental Protocols

The following are detailed methodologies for the preliminary screening of derivatives of 1-(4-Bromopiperidin-1-yl)ethanone for potential biological activities.

Anticancer Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Test compounds are dissolved in DMSO and serially diluted to the desired concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.[14]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

-

Inoculum Preparation: Bacterial or fungal strains are cultured overnight. The suspension is then adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Each well is inoculated with the prepared microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[15]

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16][17]

Neurological Activity Evaluation: In Vitro Neurotoxicity and Neuroprotection Assays

Initial assessment of neurological effects can be performed using neuronal cell lines (e.g., SH-SY5Y).

Protocol:

-

Cell Culture and Differentiation: SH-SY5Y cells are cultured and can be differentiated into a more mature neuronal phenotype using agents like retinoic acid.

-

Neurotoxicity Assay: Differentiated cells are treated with various concentrations of the test compounds for 24-48 hours. Cell viability is then assessed using the MTT assay to determine potential neurotoxic effects.

-

Neuroprotection Assay: To assess neuroprotective potential, differentiated cells are pre-treated with non-toxic concentrations of the test compounds for a few hours before being exposed to a neurotoxic insult (e.g., hydrogen peroxide for oxidative stress, or amyloid-beta oligomers for an Alzheimer's disease model).[18] Cell viability is then measured after 24 hours to determine if the compound can protect the cells from the toxic insult.

Visualizing Pathways and Workflows

Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological screening of a library of compounds derived from 1-(4-Bromopiperidin-1-yl)ethanone.

Caption: Workflow for synthesis and screening of 1-(4-Bromopiperidin-1-yl)ethanone derivatives.

Hypothetical Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many piperidine derivatives exert their anticancer effects by modulating key signaling pathways. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and is a common target for therapeutic intervention. A hypothetical derivative of 1-(4-Bromopiperidin-1-yl)ethanone could potentially inhibit this pathway.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by a piperidine derivative.

Conclusion

While 1-(4-Bromopiperidin-1-yl)ethanone itself has not been extensively studied for its biological activities, its structural features and the vast body of research on related piperidine derivatives strongly suggest its potential as a valuable scaffold in drug discovery. This technical guide provides a foundational framework for initiating research into the anticancer, antimicrobial, and neurological applications of its derivatives. The detailed experimental protocols and conceptualized pathways offer a starting point for the systematic evaluation and development of novel therapeutic candidates. Further synthesis and screening of a diverse library of compounds derived from this scaffold are warranted to fully explore its therapeutic potential.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. ijnrd.org [ijnrd.org]

- 6. benchchem.com [benchchem.com]

- 7. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. researchgate.net [researchgate.net]

- 11. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]

- 12. benchchem.com [benchchem.com]

- 13. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 15. myadlm.org [myadlm.org]

- 16. mdpi.com [mdpi.com]

- 17. integra-biosciences.com [integra-biosciences.com]

- 18. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-(4-Bromopiperidin-1-yl)ethanone for Researchers and Drug Development Professionals

An In-depth Review of a Versatile Synthetic Building Block

This technical guide provides a comprehensive overview of 1-(4-Bromopiperidin-1-yl)ethanone, a key intermediate in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, synthesis, analytical characterization, and its role as a versatile scaffold in the synthesis of bioactive molecules.

Commercial Availability and Physicochemical Properties

1-(4-Bromopiperidin-1-yl)ethanone is readily available from a range of commercial suppliers. Its purity and the quantities offered cater to both small-scale research and larger developmental needs.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight | Storage Conditions |

| BLDpharm | --- | --- | 1082915-85-2 | C₇H₁₂BrNO | 206.08 | Sealed in dry, 2-8°C[1] |

| CymitQuimica | 95% | 100mg, 250mg, 1g, 5g | 1082915-85-2 | C₇H₁₂BrNO | 206.0803 | --- |

| CHIRALEN | 99% | 100mg, 250mg, 1g, 5g | 1082915-85-2 | C₇H₁₂BrNO | --- | 2-8°C, Keep in dark place, Inert atmosphere |

Table 2: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-(4-bromopiperidin-1-yl)ethanone | [2] |

| Synonyms | 1-(4-bromopiperidin-1-yl)ethan-1-one | [3] |

| Appearance | Solid | [3] |

| InChI | InChI=1S/C7H12BrNO/c1-6(10)9-4-2-7(8)3-5-9/h7H,2-5H2,1H3 | [3] |

| InChI Key | IJQWPBRRNBHHRW-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

Representative Synthesis Protocol: Bromination of 1-Acetylpiperidine

This protocol is based on the general procedure for the synthesis of α-bromo ketones using N-bromosuccinimide (NBS) as a brominating agent.[4]

Materials:

-

1-Acetylpiperidine

-

N-Bromosuccinimide (NBS)

-

PEG-400

-

Water

-

Dichloromethane

-

Magnetic stirrer

-

Ultrasonic horn (optional, for sonochemical synthesis)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, a mixture of 1-acetylpiperidine (1.0 eq) and N-bromosuccinimide (1.0 eq) is prepared.

-

A solution of PEG-400 and water is added to the mixture with stirring.

-

The reaction mixture can be subjected to sonication using an ultrasonic horn to potentially enhance the reaction rate.[4]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the complete consumption of the starting material.

-

Upon completion, the reaction mixture is extracted with dichloromethane.

-

The organic layer is then washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude product.

-

The crude 1-(4-Bromopiperidin-1-yl)ethanone can be further purified by column chromatography.

Analytical Methods

Robust analytical methods are crucial for confirming the identity and purity of 1-(4-Bromopiperidin-1-yl)ethanone. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for this purpose. The determination of residual N-bromosuccinimide from the synthesis can be achieved through ion chromatography.[5][6]

High-Performance Liquid Chromatography (HPLC)

A general HPLC method for purity determination would involve a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is typically performed using a UV detector.

Gas Chromatography (GC)

GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be employed for purity assessment and identification of volatile impurities.

Table 3: Comparison of Potential Analytical Methods

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Typical Stationary Phase | C18 silica gel | Polysiloxane-based capillary column |

| Typical Mobile Phase | Acetonitrile/Water gradient | Inert gas (e.g., Helium, Nitrogen) |

| Detector | UV-Vis, Diode Array, Mass Spectrometry | Flame Ionization (FID), Mass Spectrometry (MS) |

| Applicability | Purity determination, quantification, impurity profiling | Purity determination, analysis of volatile impurities |

Role in Drug Discovery and Development

The piperidine scaffold is a highly privileged structure in medicinal chemistry, found in a wide array of clinically approved drugs.[7] The N-acetyl-4-bromopiperidine moiety, present in 1-(4-Bromopiperidin-1-yl)ethanone, serves as a versatile building block for introducing this important pharmacophore into drug candidates. Its utility stems from the presence of a reactive bromine atom, which can be readily displaced by various nucleophiles or participate in cross-coupling reactions to build molecular complexity.

Derivatives of the N-acetylpiperidine core have been investigated for a range of therapeutic applications, including oncology, central nervous system (CNS) disorders, and pain management.

Farnesyl Protein Transferase (FPT) Inhibitors

Compounds incorporating a 4-substituted piperidine moiety have been designed and synthesized as inhibitors of farnesyl protein transferase (FPT), an enzyme implicated in cancer.[8] The piperidine ring often serves as a central scaffold to orient key pharmacophoric groups for optimal interaction with the enzyme's active site.

N-type Calcium Channel Blockers

Derivatives of 4-aminopiperidine have been investigated as N-type calcium channel blockers for the treatment of pain, including neuropathic pain.[9] The N-acetyl group can be a precursor to or a part of the final pharmacophore that modulates channel activity.

Dual HDAC/AChE Inhibitors for Alzheimer's Disease

More recently, N-benzyl piperidine derivatives have been explored as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), a promising multi-target approach for the treatment of Alzheimer's disease.[10] The piperidine core is central to the design of these molecules, linking the pharmacophores responsible for inhibiting each enzyme.

Signaling Pathways

Given the diverse biological targets of molecules derived from 1-(4-Bromopiperidin-1-yl)ethanone, several signaling pathways can be modulated.

Ras-MAPK Signaling Pathway

FPT is a key enzyme in the post-translational modification of the Ras protein. Inhibition of FPT prevents the farnesylation of Ras, thereby inhibiting its localization to the cell membrane and disrupting the downstream Ras-MAPK signaling pathway, which is often hyperactivated in cancer.

Conclusion

1-(4-Bromopiperidin-1-yl)ethanone is a commercially available and versatile building block with significant potential in drug discovery and development. Its utility lies in the facile introduction of the medicinally important piperidine scaffold into a diverse range of molecules. The reactivity of the bromo substituent allows for the synthesis of libraries of compounds for screening against various biological targets, including enzymes and ion channels implicated in cancer, pain, and neurodegenerative diseases. This guide provides a foundational resource for researchers looking to leverage this valuable intermediate in their drug discovery programs.

References

- 1. 1082915-85-2|1-(4-Bromopiperidin-1-yl)ethanone|BLD Pharm [bldpharm.com]

- 2. 1-(4-Bromopiperidin-1-yl)ethan-1-one | C7H12BrNO | CID 22894003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Bromo-piperidin-1-yl)-ethanone | CymitQuimica [cymitquimica.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection [mdpi.com]

- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Evaluation of Novel 1-(Substituted Acetyl)-4-(10-Bromo-8-Chloro-5,6-Dihydro-11H-Benzo[5,6]Cyclohepta[1,2-B]Pyridine-11-Ylidene)piperidines as Antitumor Agents and Farnesyl Protein Transferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Derivatives from 1-(4-Bromopiperidin-1-yl)ethanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the starting material 1-(4-Bromopiperidin-1-yl)ethanone. This versatile building block is a valuable scaffold in medicinal chemistry, allowing for the introduction of diverse functionalities at the 4-position of the piperidine ring. The following sections detail key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic substitution reactions, providing researchers with the necessary information to generate libraries of compounds for drug discovery and development.

Suzuki-Miyaura Coupling for the Synthesis of 1-Acetyl-4-arylpiperidines

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of 1-acetyl-4-arylpiperidines from 1-(4-Bromopiperidin-1-yl)ethanone and various arylboronic acids. This reaction is widely used in pharmaceutical research to explore the structure-activity relationship (SAR) of aryl-substituted piperidine scaffolds.

Application Notes:

The palladium-catalyzed coupling of 1-(4-Bromopiperidin-1-yl)ethanone with arylboronic acids provides a direct route to a diverse range of 4-aryl-substituted piperidines. The reaction generally proceeds with good to excellent yields and tolerates a variety of functional groups on the arylboronic acid. The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction efficiency. Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst, often in combination with a phosphate or carbonate base. The use of aqueous solvent mixtures, such as dioxane/water, is common and facilitates the dissolution of the inorganic base.

Quantitative Data Summary:

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of a closely related substrate, which provide a strong indication of the expected outcomes for the coupling of 1-(4-Bromopiperidin-1-yl)ethanone under similar conditions.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78 |

| 5 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 75 |

| 6 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 70 |